Ethyl 2-chloro-6-(trifluoromethyl)isonicotinate

Descripción

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry

This compound is formally designated under the systematic International Union of Pure and Applied Chemistry nomenclature as this compound. The compound is registered under multiple Chemical Abstracts Service registry numbers, with the primary identifier being 1196154-43-4. Additionally, an alternative Chemical Abstracts Service number 1335053-20-7 has been documented in certain commercial sources. This dual registration reflects variations in synthetic pathways or analytical characterization methods employed by different research groups and commercial suppliers.

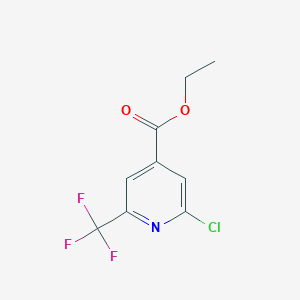

The molecular formula C₉H₇ClF₃NO₂ defines the compound's elemental composition, with a calculated molecular weight of 253.60 to 253.61 grams per mole. The systematic name can be alternatively expressed as ethyl 2-chloro-6-(trifluoromethyl)pyridine-4-carboxylate, which more explicitly identifies the pyridine ring as the core heterocyclic structure with the carboxylic ester functionality at the 4-position. The Simplified Molecular-Input Line-Entry System representation, expressed as O=C(C1=CC(Cl)=NC(C(F)(F)F)=C1)OCC, provides a linear notation that facilitates database searches and computational modeling applications.

Commercial suppliers have adopted various synonymous designations including 4-Pyridinecarboxylic acid, 2-chloro-6-(trifluoromethyl)-, ethyl ester, which emphasizes the ester functional group derivation from the corresponding carboxylic acid. The compound's registration in chemical databases demonstrates its established position within the broader category of specialty materials and building blocks for pharmaceutical synthesis.

Structural Analysis: Pyridine Ring Substitution Patterns

The structural architecture of this compound centers on a pyridine ring bearing three distinct substituents arranged in a specific regiochemical pattern. The pyridine nitrogen occupies the 1-position, establishing the reference framework for substituent numbering. The chlorine atom resides at the 2-position, directly adjacent to the pyridine nitrogen, while the trifluoromethyl group occupies the 6-position, creating a 1,2,6-substitution pattern around the aromatic ring. The ethyl carboxylate functionality extends from the 4-position, positioned meta to both the chlorine and trifluoromethyl substituents.

This substitution pattern generates significant electronic perturbations within the pyridine ring system. The trifluoromethyl group functions as a powerful electron-withdrawing substituent, substantially reducing electron density throughout the aromatic system through both inductive and resonance effects. The electronegativity of the three fluorine atoms creates a strong dipole moment directed away from the carbon center, inducing partial positive character at the carbon bearing the trifluoromethyl group. Simultaneously, the chlorine atom at the 2-position contributes additional electron-withdrawing character through inductive effects while providing some electron donation through resonance, though this resonance contribution is significantly weaker than the inductive withdrawal.

The positioning of the ethyl carboxylate group at the 4-position places this functionality in a meta relationship to both electron-withdrawing substituents. This arrangement influences the electrophilic and nucleophilic character of the carboxylate carbon, potentially affecting its reactivity in subsequent synthetic transformations. The spatial arrangement of substituents also creates distinct steric environments around the pyridine ring, with the bulky trifluoromethyl group potentially hindering approach to adjacent positions while the smaller chlorine atom provides less steric interference.

Table 1: Molecular Characteristics of this compound

Comparative Isomerism in Trifluoromethylpyridine Derivatives

The structural diversity within chloro-trifluoromethylpyridine derivatives presents a complex landscape of regioisomeric relationships that significantly impact both physical properties and chemical reactivity. Research investigating the differentiation of chloro-(trifluoromethyl)pyridine isomers has revealed that structural assignments require sophisticated analytical approaches due to the subtle but important differences between regioisomers. The systematic study of three specific isomers—2-chloro-5-(trifluoromethyl)pyridine, 3-chloro-5-(trifluoromethyl)pyridine, and 4-chloro-3-(trifluoromethyl)pyridine—demonstrates the challenges inherent in distinguishing these closely related structures.

Mass spectrometric analysis of these isomers reveals identical molecular formulas of C₆H₃ClF₃N with molecular weight 181, yet their fragmentation patterns show consistent features across all three compounds. The presence of major fragment ions at mass-to-charge ratio 126.0154 (C₆H₂F₂N) and 146.0216 (C₆H₃F₃N) results from chlorine radical loss followed by hydrogen fluoride elimination, providing diagnostic information about the core pyridine structure but insufficient detail for definitive regioisomeric assignment. The detection of ion-molecule reactions with residual water, producing species at mass-to-charge ratios 164.0320 (C₆H₅OF₃N) and 104.0134 (C₆H₂ON), further complicates mass spectrometric differentiation approaches.

Infrared spectroscopic analysis provides more definitive structural information for these isomeric systems. The 600-950 reciprocal centimeter region contains diagnostic peaks dominated by out-of-plane ring deformation, carbon-hydrogen out-of-plane deformation, in-plane ring deformation, trifluoromethyl deformation, and aromatic-chlorine stretching modes. Notably, the 3-chloro-5-(trifluoromethyl)pyridine isomer exhibits a distinctive carbon-hydrogen out-of-plane deformation at 895 reciprocal centimeters, absorbing at higher frequency than analogous modes in other regioisomers due to the presence of a single isolated hydrogen atom between the substituents. The 2-chloro-5-(trifluoromethyl)pyridine isomer displays characteristic ring stretching modes at 1375, 1469, and 1600 reciprocal centimeters, while the 4-chloro-3-(trifluoromethyl)pyridine isomer shows corresponding modes at 1414, 1487, and 1591 reciprocal centimeters.

The aromatic-trifluoromethyl stretching vibration near 1280 reciprocal centimeters serves as a particularly diagnostic feature for distinguishing regioisomeric relationships. Mechanical coupling between the chlorine and aromatic-trifluoromethyl functionalities reduces the carbon-fluorine vibration frequency by approximately 20 reciprocal centimeters for the 4-chloro-3-(trifluoromethyl)pyridine isomer compared to the 3-chloro-5-(trifluoromethyl)pyridine isomer, reflecting the ortho versus meta relationship between these substituents. This vibrational mode becomes absent for the 2-chloro-5-(trifluoromethyl)pyridine isomer, where the para relationship between substituents eliminates the mechanical coupling effect.

Table 2: Comparative Spectroscopic Characteristics of Chloro-trifluoromethylpyridine Isomers

| Isomer | Diagnostic Carbon-Hydrogen Out-of-Plane (cm⁻¹) | Ring Stretching Modes (cm⁻¹) | Aromatic-Trifluoromethyl Stretch (cm⁻¹) |

|---|---|---|---|

| 2-chloro-5-(trifluoromethyl)pyridine | Standard frequency | 1375, 1469, 1600 | Absent |

| 3-chloro-5-(trifluoromethyl)pyridine | 895 (elevated) | Variable | ~1280 |

| 4-chloro-3-(trifluoromethyl)pyridine | Standard frequency | 1414, 1487, 1591 | ~1260 (reduced) |

The electronic effects of substituent positioning create distinct chemical environments that influence both synthetic accessibility and subsequent reactivity patterns. The electron-withdrawing nature of both chlorine and trifluoromethyl substituents creates electron-deficient pyridine rings, but the specific positioning determines the magnitude and distribution of these electronic perturbations. Density functional theory calculations support experimental observations regarding vibrational coupling between substituents, particularly demonstrating how ortho, meta, and para relationships between chlorine and trifluoromethyl groups affect molecular vibrations and, by extension, chemical reactivity.

Propiedades

IUPAC Name |

ethyl 2-chloro-6-(trifluoromethyl)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF3NO2/c1-2-16-8(15)5-3-6(9(11,12)13)14-7(10)4-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNYKPDXWDIAZHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC(=C1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

The mechanism by which ethyl 2-chloro-6-(trifluoromethyl)isonicotinate exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The chloro group can participate in hydrogen bonding or van der Waals interactions, stabilizing the compound’s binding to its target.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Ethyl 2-chloro-6-(trifluoromethyl)isonicotinate shares structural similarities with other pyridine-based esters. Below is a detailed comparison with key analogs:

Structural and Physicochemical Properties

Key Observations:

- Substituent Effects: Fluorine vs. However, chlorine’s larger atomic radius may improve stability in hydrophobic environments . Trifluoromethyl (-CF₃) vs. Methyl (-CH₃) at Position 6: The -CF₃ group significantly enhances lipophilicity and metabolic stability compared to -CH₃, making the trifluoromethyl analog more suitable for bioactive molecule design . Trifluoromethyl (-CF₃) vs. Trichloromethyl (-CCl₃): The -CCl₃ group in nitrapyrin (2-chloro-6-(trichloromethyl)pyridine) increases molecular weight and environmental persistence, but -CF₃ offers better hydrolytic stability .

Actividad Biológica

Ethyl 2-chloro-6-(trifluoromethyl)isonicotinate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by:

- Molecular Formula : CHClFNO

- Functional Groups : Contains a chloro group at the 2-position and a trifluoromethyl group at the 6-position on the pyridine ring, along with an ethyl ester functional group.

The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and interaction with biological targets .

While specific mechanisms of action for this compound are not extensively documented, it is suggested that its biological activity may stem from:

- Enzyme Interaction : Similar compounds have shown inhibition of cytochrome P450 enzymes, which are crucial in drug metabolism.

- Biochemical Probing : It may act as a biochemical probe to study enzyme interactions and cellular processes.

Antimicrobial Activity

Research indicates that derivatives of isonicotinic acid, including those related to this compound, exhibit antimicrobial properties. A study evaluated various compounds for their antibacterial activity against Gram-positive and Gram-negative bacteria, establishing a baseline for further exploration of this compound's potential .

Case Studies and Research Findings

Synthesis and Applications

This compound is primarily synthesized as a precursor for further functionalization in medicinal chemistry. The synthesis typically involves multi-step reactions that optimize yield and purity. Its applications extend beyond basic research into potential therapeutic avenues in drug development.

Q & A

Basic Research Questions

Q. What synthetic routes and reaction conditions are optimal for preparing Ethyl 2-chloro-6-(trifluoromethyl)isonicotinate?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, halogenated pyridine intermediates (e.g., 2-chloro-6-(trifluoromethyl)isonicotinic acid) can be esterified using ethyl alcohol under acidic or basic catalysis. A base like potassium carbonate in dimethylformamide (DMF) facilitates esterification, while reaction temperatures are maintained between 60–80°C to balance yield and side reactions . Intermediate purification often employs column chromatography or recrystallization.

Q. Which spectroscopic techniques are most effective for characterizing its molecular structure?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) resolves substituent positions and electronic environments. For instance, the trifluoromethyl group produces distinct ¹⁹F NMR signals near -60 to -70 ppm. X-ray crystallography confirms spatial arrangements and intermolecular interactions, while High-Resolution Mass Spectrometry (HRMS) validates molecular mass and fragmentation patterns .

Q. How do the chloro and trifluoromethyl groups influence electronic properties and reactivity?

- Methodological Answer : The chloro group acts as an electrophilic site for nucleophilic substitution, while the electron-withdrawing trifluoromethyl group polarizes the pyridine ring, reducing electron density at the 4-position. This enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and stabilizes intermediates in heterocyclic transformations. Computational studies (DFT) can quantify these effects via frontier molecular orbital analysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields during scale-up synthesis?

- Methodological Answer : Yield variations often stem from inefficient mixing or heat transfer in larger batches. Process optimization via Design of Experiments (DoE) identifies critical parameters (e.g., solvent volume, stirring rate). Reaction monitoring using in-situ FTIR or HPLC ensures intermediate stability. For example, thin-layer chromatography (TLC) tracked reaction progress in a 3-day phosphazene synthesis, enabling timely termination .

Q. What strategies address contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., solvent polarity, cell line variability). Standardize protocols using controls like methyl nicotinate (pKa = 3.23) to calibrate bioactivity assays. Meta-analyses of published data with statistical tools (e.g., ANOVA) can isolate confounding variables. Cross-validate results using orthogonal methods (e.g., in vitro vs. in silico docking) .

Q. How does this compound compare to structural analogs in medicinal chemistry applications?

- Methodological Answer : Comparative studies with analogs (e.g., Ethyl 3-chloroisonicotinate, Ethyl 2-fluoro-6-(trifluoromethyl)isonicotinate) reveal position-dependent reactivity. For example, chlorine at the 2-position increases electrophilicity compared to the 3-position. A table below summarizes key differences:

- The trifluoromethyl group’s hydrophobicity enhances membrane permeability, making it valuable in CNS drug design .

Data Analysis and Experimental Design

Q. What statistical methods are appropriate for analyzing spectroscopic or bioassay data?

- Methodological Answer : For NMR data, use integration ratios and coupling constants (J-values) to confirm substituent positions. In bioassays, apply non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. Multivariate analysis (PCA) identifies clusters in high-throughput screening datasets. Ensure reproducibility by reporting confidence intervals (95%) and p-values .

Q. How to design experiments to study degradation pathways under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies at pH 1–13 (simulating physiological and storage conditions). Use LC-MS to identify degradation products (e.g., hydrolyzed carboxylic acid). Kinetic modeling (Arrhenius equation) predicts shelf life. Control humidity and temperature (e.g., 25°C/60% RH) to isolate pH effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.